
Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:
Formation of the Piperazine Core: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks a halogenated methoxyphenyl compound.
Addition of the Tert-butyl Group: This is typically achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ®-4-(3-methoxyphenyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl ®-4-(4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl ®-4-(3,4-dimethoxyphenyl)-2-methylpiperazine-1-carboxylate
Uniqueness
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methoxycarbonyl groups on the phenyl ring provides distinct electronic and steric properties, differentiating it from similar compounds.
Propriétés
Numéro CAS |
1845753-87-8 |
|---|---|
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-4-(3-methoxy-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-13-12-20(9-10-21(13)18(23)26-19(2,3)4)14-7-8-15(17(22)25-6)16(11-14)24-5/h7-8,11,13H,9-10,12H2,1-6H3/t13-/m1/s1 |
Clé InChI |
CIGKIMMVNKZGAV-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)

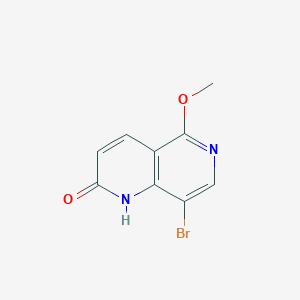
![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)

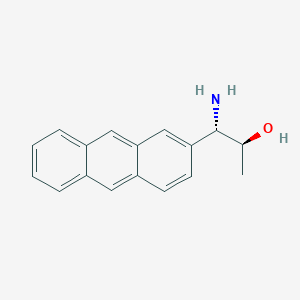
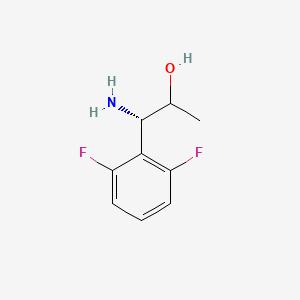

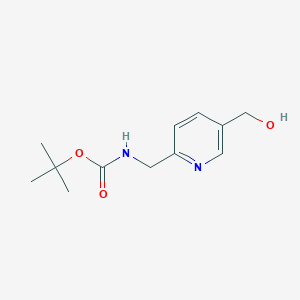
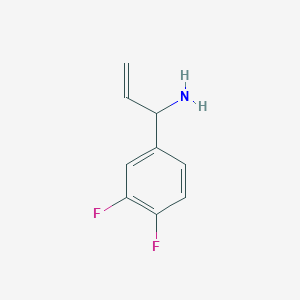
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)
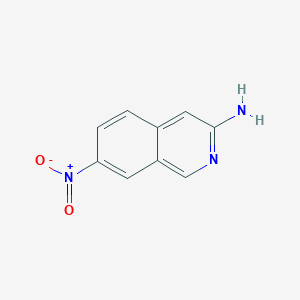
![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)
